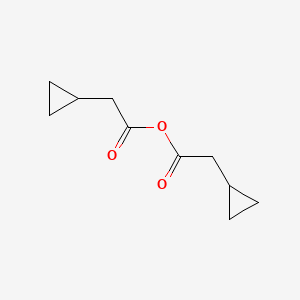![molecular formula C13H17ClF3N B2966473 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride CAS No. 1439903-10-2](/img/structure/B2966473.png)
1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)benzyl)cyclobutyl-methanamine hydrochloride, also known as TFBCBMA-HCl, is an organic compound belonging to the class of cyclobutyl amines. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. TFBCBMA-HCl is a common reagent used in organic synthesis due to its ease of synthesis and its wide variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Cyclopropenone Oximes and Derivatives : Research discussed the preparation of cyclopropenone oxime hydrochlorides from corresponding cyclopropenones, leading to products that could react with isocyanates, forming diazaspiro[2.3]hexenones. This study showcases methods of synthesizing complex structures that could be relevant to manipulating compounds like 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride (H. Yoshida et al., 1988).
Novel Bicyclic Compounds with Antidepressant Profiles : A study on novel bicyclic compounds, which could be structurally related to the research chemical , indicated neurochemical profiles predictive of antidepressant activity. The methodology and findings could be insightful for understanding potential biological activities of structurally complex amines (E. Muth et al., 1986).
Biological Activity and Applications
- Dopaminergic Activity of Benzazepines : The synthesis and evaluation of dopaminergic activities of certain benzazepines highlight the approach to discovering compounds with potential central nervous system (CNS) activities. These methodologies could be relevant for evaluating the biological activities of similar compounds (F. R. Pfeiffer et al., 1982).
Methodological Advances
- Photolysis of Diazirines as a Cautionary Tale : An investigation into the photolysis of 3-aryl-3-(trifluoromethyl)diazirines provides insight into the stability and reaction dynamics of trifluoromethyl-containing compounds under light exposure, which is crucial for designing experiments involving light-sensitive chemicals (M. Platz et al., 1991).
Propiedades
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-4-2-10(3-5-11)8-12(9-17)6-1-7-12;/h2-5H,1,6-9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPEJSRJYWZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)

![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2966405.png)
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)
![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)

